Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound, with its unique trimethoxy substitution pattern, is of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate indole precursors with methoxy-substituted reagents. One common method involves the use of 4,6,7-trimethoxyindole as a starting material, which is then reacted with methyl chloroformate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the indole ring.
Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The trimethoxy groups enhance its ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate: Similar in structure but with different substitution pattern.
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Another indole derivative with distinct functional groups.
Uniqueness
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-16-9-6-10(17-2)12(18-3)11-7(9)5-8(14-11)13(15)19-4/h5-6,14H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWLCFJVPRBLOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438994 |
Source
|
Record name | Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161156-00-9 |
Source
|
Record name | Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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